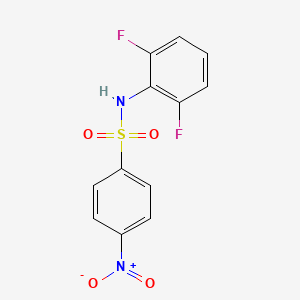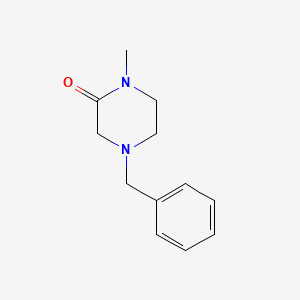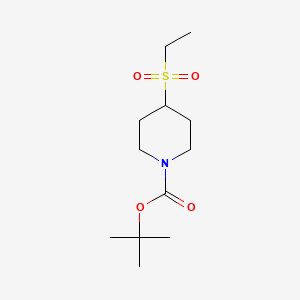![molecular formula C8H13N3O2 B13894104 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acyl chlorides, in the presence of dehydrating agents . The reaction conditions often include refluxing in solvents like ethanol or dimethyl sulfoxide (DMSO) with catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce reduced oxadiazole derivatives .
Scientific Research Applications
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]amine
- **2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
- **2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine
Uniqueness
2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can interact with different targets and exhibit diverse activities compared to its analogs .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine |
InChI |
InChI=1S/C8H13N3O2/c1-6-10-8(13-11-6)4-7-5-9-2-3-12-7/h7,9H,2-5H2,1H3 |
InChI Key |
JDVYEHKOQDRHIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


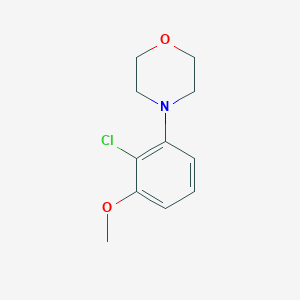
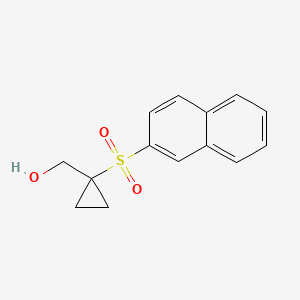
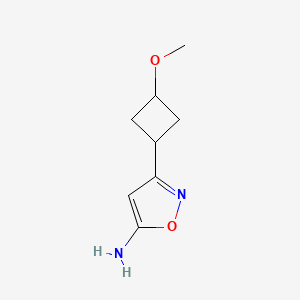
![Spiro[3.3]heptan-2-ylhydrazine dihydrochloride](/img/structure/B13894054.png)
![Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate](/img/structure/B13894055.png)
![cis-8-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B13894057.png)

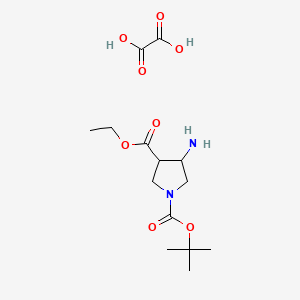
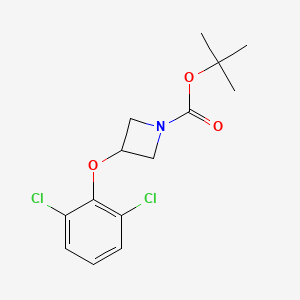
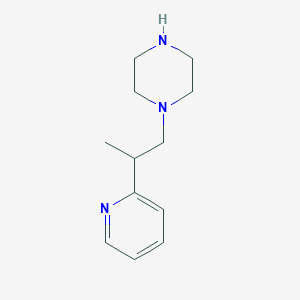
![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)
